molecular formula C6H7F3O3 B7971131 1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid

1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid

Cat. No.: B7971131
M. Wt: 184.11 g/mol
InChI Key: IZZRKTASKVDANY-UHFFFAOYSA-N
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Description

1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid is a high-value cyclopropane derivative offered as a building block for research and development. Incorporating both a carboxylic acid and a trifluoromethoxymethyl group on a rigid cyclopropane ring, this compound is of significant interest in medicinal chemistry and agrochemical research. The cyclopropane scaffold is prized for its ability to confer conformational restraint, potentially improving a molecule's affinity for its target and its metabolic stability . The presence of the fluorine-containing group is known to enhance lipophilicity and can profoundly influence the compound's physicochemical properties and biological activity . As such, this acid serves as a key synthetic intermediate for the exploration of new pharmacophores and the design of novel active compounds. Researchers utilize this and related trifluoromethylated cyclopropanes in the synthesis of peptidomimetics and other biologically active molecules . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Note: The specific properties, applications, and safety information for this compound should be verified and added here. Critical data to confirm includes the correct CAS Registry Number, molecular formula, molecular weight, melting/boiling point, and associated hazards.

Properties

IUPAC Name

1-(trifluoromethoxymethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)12-3-5(1-2-5)4(10)11/h1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZRKTASKVDANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Halogenation and Alkylation

A foundational approach involves cyclopropane ring formation through halogenation-alkylation sequences. The CN104447293A patent outlines a method where methacrylic acid derivatives react with trihalides (e.g., chloroform or bromoform) under basic conditions to form 2,2-gem dihalides . For example:

  • Step 1 : Methacrylic acid reacts with chloroform in the presence of NaOH (50% w/w) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) at 20–40°C for 4 hours.

  • Step 2 : The resulting 2,2-dichloro intermediate undergoes dehalogenation using metallic sodium in anhydrous toluene, yielding methylcyclopropane derivatives .

This method achieves 75–85% yields but requires careful control of halogen stoichiometry to avoid polyhalogenation byproducts .

ParameterOptimal ValueImpact on Yield
Oxidizing AgentmCPBA (1.5 eq)Maximizes conversion
Temperature0–5°CMinimizes side reactions
Reaction Time6–8 hoursEnsures completion

This method achieves 60–70% yields , with purity >95% confirmed via 19F^{19}\text{F}-NMR .

Cyanide Substitution and Hydrolysis

The CN110054558B patent provides a scalable route using sodium cyanide :

  • Step 1 : 1-(Trifluoromethyl)cyclopropanol reacts with tosyl chloride in acetonitrile to form a tosylate intermediate.

  • Step 2 : Cyanide substitution with NaCN in DMF at 140–160°C produces the nitrile derivative.

  • Step 3 : Basic hydrolysis (6 M NaOH, reflux) followed by acidification yields the carboxylic acid .

Advantages :

  • Avoids toxic fluorinating agents (e.g., SF4_4).

  • Yields 80–85% after distillation .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Halogenation-Alkylation75–8590–95HighModerate
Oxidation60–70>95ModerateHigh
Cyanide Substitution80–8585–90HighLow
Direct Introduction65–7580–85LowVery High

Industrial-Scale Considerations

For large-scale production, the cyanide substitution method (CN110054558B) is preferred due to its cost efficiency and avoidance of hazardous reagents . Key process optimizations include:

  • Catalyst Recycling : DMF recovery via distillation reduces waste.

  • Continuous Flow Systems : Enhance reaction control and yield consistency .

Emerging Techniques

Recent studies explore enzymatic carboxylation using engineered E. coli strains expressing carboxylase enzymes. Preliminary data show 50–60% yields under mild conditions, though industrial viability remains unproven13.

Chemical Reactions Analysis

Types of Reactions: 1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Cyclopropanecarboxylic Acid Derivatives

Structural and Functional Group Variations

1-(Trifluoromethyl)cyclopropanecarboxylic Acid (CAS 277756-46-4)
  • Structure : Replaces trifluoromethoxymethyl with a trifluoromethyl group.
  • Properties : Molecular weight 154.09 g/mol; hazardous (H301, H314); storage under inert atmosphere .
  • Key Difference : The absence of the methoxy linker reduces steric bulk but retains strong electron-withdrawing effects.
1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid (CAS 277756-44-2)
  • Structure : Cyclopentane ring instead of cyclopropane.
  • Properties : Molecular weight 182.14 g/mol; melting point 36–38°C; insoluble in water .
1-Fluorocyclopropane-1-carboxylic Acid
  • Structure : Single fluorine substituent on the cyclopropane.
  • Properties : Simpler structure; used in research applications requiring moderate lipophilicity .
  • Key Difference : Less steric and electronic impact compared to trifluoromethoxymethyl.
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid (CAS 1211582-12-5)
  • Structure: Amino group replaces the carboxylic acid.
  • Properties : Molecular weight 183.12 g/mol; chiral centers enable enantioselective applications .
  • Key Difference: Amino group introduces hydrogen-bonding capability, influencing solubility and biological targeting.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid* ~210 (estimated) N/A Low aqueous -COOH, -CF3-O-CH2-
1-(Trifluoromethyl)cyclopropanecarboxylic acid 154.09 N/A Insoluble in water -COOH, -CF3
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid 182.14 36–38 Insoluble in water -COOH, -CF3
1-Fluorocyclopropane-1-carboxylic acid 106.09 N/A Moderate in DMSO -COOH, -F

*Estimated based on structural analogs .

Biological Activity

1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid is a compound characterized by the presence of a trifluoromethoxy group linked to a cyclopropanecarboxylic acid structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. However, comprehensive data on its biological activity is limited, necessitating an exploration of related compounds and their effects.

  • Molecular Formula : C5_5H6_6F3_3O2_2
  • Molecular Weight : 172.10 g/mol
  • CAS Number : Not specifically listed but related compounds are cataloged.

Biological Activity Overview

While specific studies directly focusing on the biological activity of this compound are scarce, its structural analogs and derivatives provide insights into potential activities:

  • Antidepressant Activity : Research on cyclopropanecarboxylic acid derivatives has shown promising antidepressant effects. For instance, compounds derived from cyclopropanecarboxylic acids have been synthesized and evaluated for their ability to modulate neurotransmitter systems, showing enhanced activity compared to standard antidepressants like imipramine and desipramine .
  • Enzyme Inhibition : Similar compounds have been investigated as inhibitors of specific enzymes. For example, inhibitors targeting O-acetylserine sulfhydrylase (OASS) have demonstrated significant antimicrobial properties, suggesting that modifications in the cyclopropane structure can influence enzyme interactions and biological efficacy .
  • Cytotoxicity and Antimicrobial Activity : Some derivatives exhibit low cytotoxicity while maintaining antimicrobial activity against various pathogens. This duality makes them suitable candidates for further development in therapeutic applications .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
1-Phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropaneAntidepressantModulation of neurotransmitter systems
UPAR415Inhibitor of OASS-ACompetitive binding at active site
1-Aminocyclopropanecarboxylic acid (ACPC)Neurotransmitter modulatorNMDA receptor potentiation

The trifluoromethoxy group in this compound may enhance lipophilicity and metabolic stability, potentially increasing its binding affinity to target enzymes or receptors. This structural feature could lead to modulation of various biological pathways, including:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit key enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar properties.
  • Signal Transduction Alteration : The interaction with specific receptors may alter signal transduction pathways, impacting cellular responses.

Q & A

Basic Questions

Q. What are the recommended laboratory-scale synthesis methods for 1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid?

  • Answer: Cyclopropanation reactions are typically employed, utilizing catalytic systems like ruthenium chloride and sodium periodate in mixed solvents (CCl₄/MeCN/H₂O). Post-reaction purification involves column chromatography, and reaction progress is monitored via thin-layer chromatography (TLC) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Answer: Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify cyclopropane ring geometry and trifluoromethoxymethyl substitution.
  • HPLC for purity assessment (>97% threshold).
  • X-ray crystallography for absolute stereochemical confirmation .

Q. What safety protocols are critical when handling fluorinated cyclopropane derivatives?

  • Answer: Use PPE (nitrile gloves, goggles), conduct reactions in fume hoods, and follow waste disposal guidelines for fluorinated compounds. Toxicity profiles should be extrapolated from organofluorine class data .

Q. Which analytical techniques distinguish positional isomers of trifluoromethoxymethyl-substituted cyclopropanecarboxylic acids?

  • Answer: High-resolution mass spectrometry (HRMS) combined with 2D NMR (COSY, NOESY) resolves substitution patterns. Gas chromatography-mass spectrometry (GC/MS) with optimized parameters further aids differentiation .

Advanced Research Questions

Q. How can contradictory reactivity data for the trifluoromethoxymethyl group in cyclopropane derivatives be resolved?

  • Answer: Conduct comparative kinetic studies under varied conditions (e.g., solvent polarity, temperature) and employ computational modeling (DFT) to assess electronic effects. Cross-referencing with structurally analogous compounds (e.g., 5-(trifluoromethyl)pyrazole-4-carboxylic acid derivatives) provides mechanistic insights .

Q. What catalytic systems optimize enantioselective synthesis of this compound?

  • Answer: Chiral palladium complexes with tris-o-furylphosphine ligands enable asymmetric cyclopropanation. Solvent selection (THF/EtOAc) and controlled temperature (0°C to RT) enhance enantiomeric excess (>90% ee) .

Q. How does the cyclopropane ring’s steric/electronic profile influence interactions with biological targets?

  • Answer: The ring’s strain and trifluoromethoxymethyl dipole enhance binding affinity in enzyme active sites. Conformational analysis via molecular dynamics simulations or X-ray crystallography is critical for structure-activity relationship (SAR) studies .

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